6-Nitroquinazolin-2-amine

Overview

Description

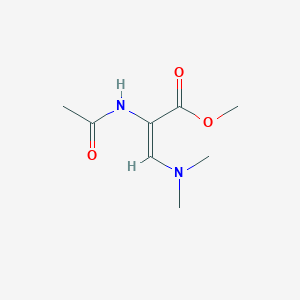

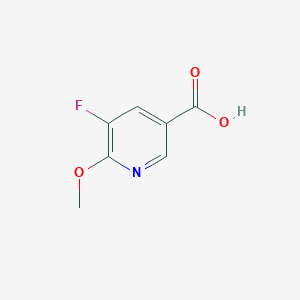

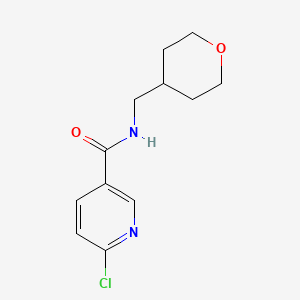

6-Nitroquinazolin-2-amine is a chemical compound with the molecular formula C8H6N4O2 . It has a molecular weight of 189.17 . It is typically stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of quinazolinones, which includes 6-Nitroquinazolin-2-amine, can be achieved through a green chemistry approach using deep eutectic solvents and microwaves . For instance, 2-Methyl-3-substituted-quinazolin-4(3H)-one derivatives were synthesized in a two-step reaction, using choline chloride:urea deep eutectic solvent .Molecular Structure Analysis

The molecular structure of 6-Nitroquinazolin-2-amine is determined by single-crystal X-ray analysis . The InChI code for this compound is 1S/C9H7N3O2/c10-9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H,(H2,10,11) .Chemical Reactions Analysis

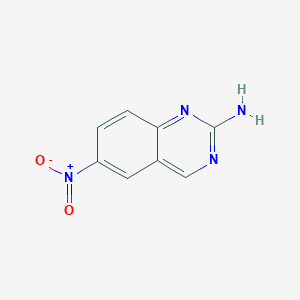

The title compounds, 6-nitroquinazolin-4(3H)-one (C8H5N3O3; I), 6-aminoquinazolin-4(3H)-one (C8H7N3O; II) and 4-aminoquinazolin-1-ium chloride–4-aminoquinazoline–water (1/1/2), (C8H8N3+·Cl−·C8H7N3·2H2O; III) were synthesized and their structures were determined by single-crystal X-ray analysis .Physical And Chemical Properties Analysis

6-Nitroquinazolin-2-amine is a powder that is stored at room temperature . It has a melting point range of 256-261 degrees Celsius .Scientific Research Applications

Medicinal Chemistry

Quinazoline derivatives, including 6-Nitroquinazolin-2-amine, have been extensively studied in medicinal chemistry . They are known to exhibit a broad range of medicinal activities, such as antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant .

Anticancer Activity

Quinazoline derivatives have shown significant anticancer activity. For instance, a synthesized compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine was found to be extremely selective and potent against EGFR inhibition (IC 50 = 0.096 μM) and showed anticancer activity against the MCF-7 cell line (IC 50 = 2.49 μM) .

Analgesic Activity

Quinazoline derivatives have also been studied for their analgesic activity. For example, a thiourea-substituted 2-methylthio quinazolinone derivative showed 67 ± 1.18% analgesic activity at 2 h at a dose of 20 mg/kg .

Anti-Inflammatory Activity

Quinazoline compounds have been found to exhibit anti-inflammatory properties. Increasing lipophilicity at C-2 by placing the butyl group instead of the methyl group yielded a more active compound with 73 ± 1.49% anti-inflammatory activity at 2 h at a dose of 20 mg/kg .

Antifungal and Antibacterial Activity

Quinazoline derivatives have been reported to show significant antifungal and antibacterial activities . This makes them potential candidates for the development of new antimicrobial agents.

Antioxidant Activity

Quinazoline compounds are known to exhibit antioxidant activity . This property can be leveraged in the development of drugs for conditions caused by oxidative stress.

Mechanism of Action

While the specific mechanism of action for 6-Nitroquinazolin-2-amine is not mentioned in the retrieved papers, quinazolinones and their derivatives are known to exhibit a wide range of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .

Future Directions

Quinazolinones and their derivatives, including 6-Nitroquinazolin-2-amine, have a wide range of biological activities and are considered important chemicals for the synthesis of various physiologically significant and pharmacologically utilized molecules . Future research could focus on exploring these properties further and developing new synthetic routes for potential antitumor agents .

properties

IUPAC Name |

6-nitroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c9-8-10-4-5-3-6(12(13)14)1-2-7(5)11-8/h1-4H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIKGAWHOIFUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704860 | |

| Record name | 6-Nitroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitroquinazolin-2-amine | |

CAS RN |

882670-94-2 | |

| Record name | 6-Nitroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B1395954.png)

![4-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1395955.png)